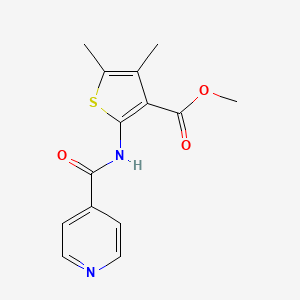
methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate, also known as MDPV, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a potent stimulant that acts on the central nervous system, producing effects similar to those of cocaine and amphetamines. MDPV has gained popularity among drug users due to its euphoric effects and low cost. However, it has also been associated with a range of adverse effects, including addiction, psychosis, and even death.
作用机制
Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of cocaine and other stimulants, and it is responsible for the drug's psychoactive effects. This compound also has some affinity for the sigma receptor, which may contribute to its effects on the brain.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and enhanced sociability. However, this compound can also produce adverse effects, including anxiety, paranoia, and psychosis. Long-term use of this compound has been associated with addiction, cognitive impairment, and other health problems.
实验室实验的优点和局限性
Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate has some advantages as a research tool, including its potency and selectivity for certain neurotransmitter systems. However, its use is also associated with a range of limitations, including its potential for abuse, adverse effects, and legal restrictions. Researchers must take precautions to ensure that their use of this compound is ethical and safe.
未来方向
There are several areas of future research that could shed light on the effects of methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate and related drugs. These include investigations into the long-term effects of this compound on the brain and behavior, the development of new treatments for addiction to this compound and other stimulants, and the identification of new compounds that may have therapeutic potential. Additionally, researchers may explore the use of this compound and related drugs as tools for studying the brain and neurotransmitter systems.
合成方法
Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate is synthesized through a multi-step process that involves the reaction of isonicotinoyl chloride with 2,4-pentanedione to form an intermediate product. This intermediate is then reacted with 4,5-dimethylthiophen-2-amine to produce this compound. The synthesis of this compound requires specialized equipment and expertise, and it is not a straightforward process.
科学研究应用
Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been the subject of extensive scientific research due to its potential as a drug of abuse. Researchers have investigated its pharmacological properties, mechanism of action, and effects on the brain and behavior. This compound has been shown to produce a range of effects, including increased locomotor activity, hyperthermia, and enhanced dopamine release. These effects are similar to those produced by other stimulants, such as cocaine and amphetamines.
属性
IUPAC Name |
methyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8-9(2)20-13(11(8)14(18)19-3)16-12(17)10-4-6-15-7-5-10/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBHYNAWSROBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone](/img/structure/B5863800.png)
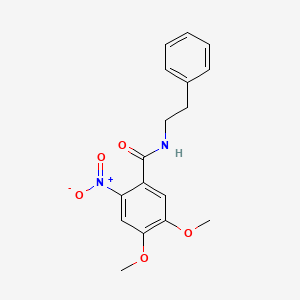
![3-chloro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5863826.png)
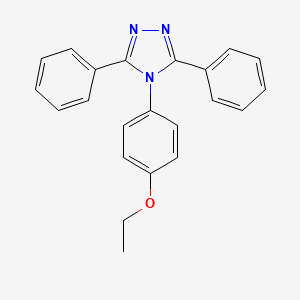
![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)
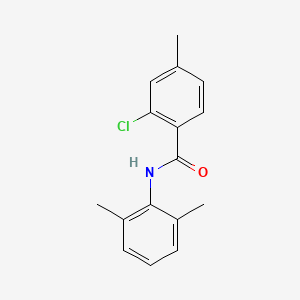
![methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5863854.png)
![methyl 3-(5-{[(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5863858.png)
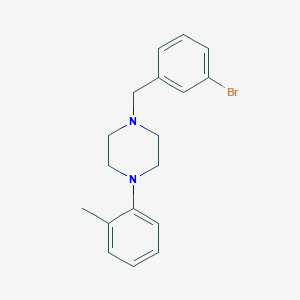
![4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate](/img/structure/B5863893.png)

![2-[(4-methylphenyl)thio]-N,N-dipropylacetamide](/img/structure/B5863905.png)
![1-[4-(4-benzoyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5863910.png)